

# L-870810: A Technical Overview of a Novel HIV-1 Integrase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **L-870810**  
Cat. No.: **B15580615**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**L-870810** is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme, a critical component of the viral replication cycle.<sup>[1][2][3]</sup> Developed by Merck, this compound belongs to the 8-hydroxy-[4][5]-naphthyridine-7-carboxamide class of inhibitors and targets the strand transfer step of viral DNA integration into the host genome.<sup>[1][3]</sup> Although its clinical development was halted due to toxicity findings in preclinical studies, **L-870810** remains a significant tool compound for studying HIV-1 integrase function and the development of resistance.<sup>[1][6][7]</sup> This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with **L-870810**.

## Discovery and Development

**L-870810** was discovered by Merck as part of their research into diketo acid (DKA) derivatives as HIV-1 integrase inhibitors.<sup>[1][7]</sup> It emerged from a series of 8-hydroxy-[4][5]-naphthyridine-7-carboxamides and was identified as a potent inhibitor of the strand transfer (ST) activity of HIV-1 integrase.<sup>[1]</sup> Preclinical studies demonstrated good oral bioavailability and a promising pharmacokinetic profile in rhesus macaques.<sup>[1][2]</sup> However, long-term toxicity studies in dogs revealed liver and kidney toxicity, which led to the discontinuation of its clinical development.<sup>[1][6]</sup>

## Mechanism of Action

**L-870810** is a strand transfer inhibitor of HIV-1 integrase.[\[1\]](#)[\[3\]](#) The integration of the reverse-transcribed viral DNA into the host cell's genome is a multi-step process catalyzed by integrase. **L-870810** specifically inhibits the strand transfer reaction, which is the covalent insertion of the viral DNA into the host chromosome.[\[3\]](#)[\[8\]](#) It is mechanistically identical to the diketo acid series of inhibitors in that it targets the strand transfer step.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for **L-870810**.

Table 1: In Vitro Activity of **L-870810**

| Parameter                                                                       | Value | Reference           |
|---------------------------------------------------------------------------------|-------|---------------------|
| Strand Transfer Inhibition (IC50)                                               | 8 nM  | <a href="#">[1]</a> |
| Antiviral Activity (EC95)                                                       | 15 nM | <a href="#">[1]</a> |
| Concerted Integration Inhibition (IC50, two blunt-ended DNA)                    | 30 nM | <a href="#">[4]</a> |
| Concerted Integration Inhibition (IC50, one blunt-ended, one pre-processed DNA) | 60 nM | <a href="#">[4]</a> |

Table 2: Preclinical Pharmacokinetics of **L-870810** in Rhesus Macaques

| Parameter                     | Value    | Reference           |
|-------------------------------|----------|---------------------|
| Oral Bioavailability          | >60%     | <a href="#">[1]</a> |
| Half-life (t <sub>1/2</sub> ) | ~5 hours | <a href="#">[1]</a> |

Table 3: Resistance Profile of **L-870810**

| Mutation Site in Integrase | Effect                                                | Reference |
|----------------------------|-------------------------------------------------------|-----------|
| Residue 72                 | Confers resistance to L-870810                        | [3]       |
| Residue 121                | Confers resistance to L-870810                        | [3]       |
| Residue 125                | Confers resistance to L-870810                        | [3]       |
| L74M, E92Q, S230N          | Successively selected mutations leading to resistance | [9]       |

## Experimental Protocols

### HIV-1 Integrase Strand Transfer Assay

A detailed protocol for an HIV-1 integrase strand transfer assay, similar to what would have been used to characterize **L-870810**, is as follows:

- Reagent Preparation:
  - Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MnCl<sub>2</sub> or MgCl<sub>2</sub>, 5 mM DTT, and 0.05% NP-40.
  - Prepare a substrate solution containing a radiolabeled or fluorescently labeled oligonucleotide that mimics the viral DNA end.
  - Prepare a target DNA substrate.
  - Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer.
  - Prepare serial dilutions of **L-870810** in DMSO.
- Assay Procedure:
  - Add a small volume of the **L-870810** dilution or DMSO (vehicle control) to the wells of a microplate.

- Add the HIV-1 integrase solution to the wells and incubate for a short period to allow for inhibitor binding.
- Initiate the reaction by adding the viral DNA end substrate and the target DNA substrate.
- Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and a denaturing agent (e.g., formamide).
- Product Analysis:
  - Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
  - Visualize the strand transfer products using autoradiography or fluorescence imaging.
  - Quantify the amount of strand transfer product to determine the inhibitory activity of **L-870810** and calculate the IC50 value.

## Cell-Based Antiviral Assay

A general protocol for a cell-based antiviral assay to determine the EC95 of **L-870810** is outlined below:

- Cell Culture and Infection:
  - Culture a suitable human T-cell line (e.g., MT-4 or CEM) in appropriate growth medium.
  - Prepare serial dilutions of **L-870810** in the culture medium.
  - Pre-incubate the cells with the **L-870810** dilutions for a short period.
  - Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
  - Include uninfected and infected vehicle-treated cells as controls.
- Incubation and Monitoring:

- Incubate the infected cells in the presence of the inhibitor for a period of 3-5 days.
- Monitor the cultures for signs of viral cytopathic effect (CPE) or measure viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
- Data Analysis:
  - Determine the concentration of **L-870810** that inhibits viral replication by 95% (EC95) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
  - Simultaneously, assess the cytotoxicity of **L-870810** on uninfected cells using an assay such as MTT or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC95).

## Visualizations

### Signaling Pathway: HIV-1 Integration and Inhibition by L-870810



[Click to download full resolution via product page](#)

Caption: HIV-1 integration pathway and the inhibitory action of **L-870810** on the strand transfer step.

## Experimental Workflow: L-870810 Discovery and Preclinical Evaluation

[Click to download full resolution via product page](#)

Caption: The discovery and preclinical development workflow for **L-870810**.

## Logical Relationships in L-870810 Development



[Click to download full resolution via product page](#)

Caption: Logical flow of the discovery, development, and eventual discontinuation of **L-870810**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-870810: A Technical Overview of a Novel HIV-1 Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580615#l-870810-discovery-and-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)